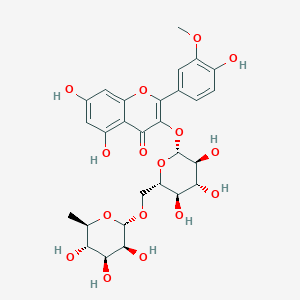
(Z)-N'-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N’-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)thiazole-2-carbohydrazonoyl cyanide” is a complex chemical compound with diverse applications in scientific research1. This compound’s unique structure offers potential for studying various biochemical processes, drug development, and catalysis1.
Molecular Structure Analysis
The molecular formula of this compound is C21H20N4OS2. The structure of this compound is complex, and it’s this unique structure that offers potential for studying various biochemical processes1.
Scientific Research Applications
Synthesis and Fungicidal Activity
- A study focused on the synthesis of thiazole derivatives, including those similar to the compound , found applications in fungicidal activity. The compounds were analyzed using various methods such as elemental analysis and mass spectral analysis (Bashandy, Abdelall, & El-Morsy, 2008).
Anti-inflammatory and Enzyme Inhibition
- Research on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives demonstrated anti-inflammatory activity through the inhibition of 5-lipoxygenase, a key enzyme in inflammation-related diseases. This suggests potential applications in treating conditions like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).
Antioxidant and Urease Inhibition Activities
- New series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, closely related to the compound , were found to have significant antioxidant and urease inhibitory activities, with some derivatives showing more activity than standard drugs (Khan et al., 2010).
Antiviral Activity
- Thiazole derivatives have been synthesized and tested for their antiviral activity against various viruses. Some compounds showed significant inhibition of guanine nucleotide biosynthesis, indicating potential applications in antiviral therapies (Srivastava et al., 1977).
Luminescence Sensing
- Lanthanide-based frameworks containing dimethylphenyl imidazole dicarboxylate were synthesized and found to be sensitive to benzaldehyde-based derivatives, suggesting applications in fluorescence sensing (Shi, Zhong, Guo, & Li, 2015).
Molecular Structure Studies
- Investigations into the molecular structure of similar compounds, using methods like X-ray diffraction and computational studies, provide insight into their physical and chemical properties, which is essential for their application in various scientific fields (Karakurt, Cukurovalı, Subasi, & Kani, 2016).
Synthesis of Novel Pharmacophores for Anticancer Agents
- Novel pharmacophores containing thiazole moiety have been synthesized and evaluated for their potent anticancer activities, indicating their potential in cancer treatment research (Gomha et al., 2017).
Safety And Hazards
The specific safety and hazards information for this compound isn’t available in the search results. However, like all chemical compounds, it should be handled with care, following appropriate safety protocols2.
Future Directions
The future directions for research involving this compound aren’t specified in the search results. However, given its potential for studying various biochemical processes, drug development, and catalysis, it’s likely that it will continue to be a subject of interest in scientific research1.
Please note that this information is based on limited search results and may not be fully accurate or complete. For a comprehensive analysis, please consult relevant scientific literature or experts in the field.
properties
IUPAC Name |
(2Z)-N-(2,3-dimethylanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-13-8-9-17(15(3)10-13)20-12-26-21(23-20)19(11-22)25-24-18-7-5-6-14(2)16(18)4/h5-10,12,24H,1-4H3/b25-19- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYSBVQJXQKBOO-PLRJNAJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC(=C3C)C)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC(=C3C)C)/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)thiazole-2-carbohydrazonoyl cyanide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)

![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)




